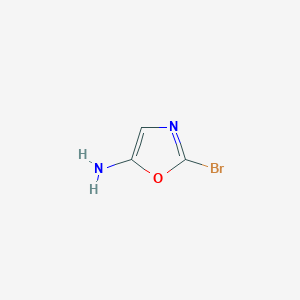

2-Bromooxazol-5-amine

Description

Significance of Oxazole (B20620) Core Structures in Contemporary Chemical Synthesis and Discovery

The oxazole nucleus is a cornerstone in the development of novel, biologically active compounds. tandfonline.com Its five-membered aromatic structure, featuring both nitrogen and oxygen atoms, allows for a variety of non-covalent interactions with enzymes and receptors, leading to a wide spectrum of biological activities. tandfonline.com This has made the oxazole scaffold a recurring and successful motif in medicinal chemistry, with numerous drugs and drug candidates incorporating this heterocyclic system. tandfonline.com The inherent reactivity and structural features of oxazoles make them attractive starting points for the synthesis of more complex molecules. numberanalytics.com

The versatility of the oxazole ring is further highlighted by its role as a bioisostere for other important heterocycles like thiazoles and imidazoles. rsc.org This allows medicinal chemists to fine-tune the physicochemical properties of a molecule, potentially enhancing its pharmacological profile, including potency, selectivity, and metabolic stability. rsc.org The applications of oxazole-based compounds extend beyond pharmaceuticals into agrochemicals and materials science, underscoring their broad importance in modern research. numberanalytics.comrsc.org

Overview of Halogenated and Aminated Oxazole Derivatives in Advanced Academic Inquiry

The introduction of halogen and amine substituents onto the oxazole ring dramatically expands its synthetic utility and potential applications. Halogenated oxazoles, for instance, are key intermediates in cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures from simpler, readily available building blocks.

Aminated oxazoles, on the other hand, introduce a nucleophilic center and a site for further functionalization. The amino group can participate in a wide array of chemical transformations, including amide bond formation, diazotization, and the synthesis of other heterocyclic systems. The presence of both a halogen and an amine group on the same oxazole scaffold, as in 2-Bromooxazol-5-amine, creates a particularly valuable synthetic intermediate with orthogonal reactivity.

The strategic placement of these functional groups is crucial. For example, substitutions at the C2, C4, and C5 positions of the oxazole ring are known to play a vital role in the biological activity of the resulting compounds. thepharmajournal.com

Rationale for Focused Research on this compound as a Versatile Synthetic Scaffold

The specific arrangement of a bromine atom at the 2-position and an amine group at the 5-position makes this compound a highly versatile and sought-after building block in organic synthesis. The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution and is a prime candidate for various cross-coupling reactions. wikipedia.org Simultaneously, the amino group at the C5 position can be readily acylated, alkylated, or used as a handle to introduce other functionalities.

This dual reactivity allows for a stepwise and controlled elaboration of the oxazole core, enabling the synthesis of a diverse library of compounds from a single, well-defined starting material. The ability to selectively react at either the bromo- or amino-substituted position provides a powerful strategy for building molecular complexity. This versatility is a key reason why this compound is a focal point of research for chemists aiming to develop new synthetic methodologies and discover novel molecules with potential applications in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-3-6-1-2(5)7-3/h1H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNHJDUFIRZVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromooxazol 5 Amine and Its Structural Analogs

Strategic Approaches to Regiocontrolled Oxazole (B20620) Ring Formation

Heterocyclization Pathways to Oxazole Frameworks

Heterocyclization reactions, which involve the formation of a cyclic structure from an open-chain precursor, are the cornerstone of oxazole synthesis. thieme-connect.com These pathways can be broadly categorized based on the nature of the bond-forming events and the type of precursors utilized. Common strategies include condensation reactions, oxidative cyclizations, and metal-free annulations, each offering distinct advantages in terms of substrate scope and functional group tolerance. thieme-connect.comnih.gov The choice of a specific heterocyclization pathway is often guided by the desired substitution pattern on the final oxazole product.

A notable method for the synthesis of 5-aminooxazole derivatives involves the heterocyclization of 2-amido-3,3-dichloroacrylonitriles with various amines. researchgate.net This two-step sequence provides access to new 5-amino-4-cyanoxazoles. researchgate.net The reaction of N-(2,2-dichloro-1-cyanoethenyl)amides with primary or secondary amines leads to the formation of the 5-amino-1,3-oxazole-4-carbonitrile core. researchgate.net This method is tolerant of various functional groups on both the amide and amine components, allowing for the synthesis of a diverse library of substituted 5-aminooxazoles. researchgate.netgrowingscience.com The presence of the cyano group at the 4-position offers a handle for further synthetic transformations. growingscience.com

For instance, the reaction of N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide with methylamine (B109427) or dimethylamine (B145610) yields the corresponding 5-amino-1,3-oxazole-4-carbonitriles. researchgate.net This pathway is particularly relevant for constructing the 5-aminooxazole portion of the target compound. The introduction of the 2-bromo substituent would require a subsequent, separate synthetic step, likely through a regioselective bromination or by starting with a 2-bromo-substituted amide precursor.

Table 1: Synthesis of 5-Amino-4-cyanooxazoles via Heterocyclization

| Starting Material (Amide) | Amine | Product | Reference |

|---|---|---|---|

| N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide | Methylamine | 5-(Methylamino)-2-vinyloxazole-4-carbonitrile | researchgate.net |

| N-(2,2-dichloro-1-cyanoethenyl)prop-2-enamide | Dimethylamine | 5-(Dimethylamino)-2-vinyloxazole-4-carbonitrile | researchgate.net |

| 4-Chloro-N-(2,2-dichloro-1-cyanoethenyl)butanamide | Methylamine | 2-(3-Chloropropyl)-5-(methylamino)oxazole-4-carbonitrile | researchgate.net |

| 2-Aminomalononitrile tosylate derivative | Cyclopropanecarbonyl chloride | 5-Amino-2-cyclopropyloxazole-4-carbonitrile | researchgate.net |

A sustainable and innovative approach for constructing substituted oxazoles is the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. nih.govacs.org This method avoids the use of transition-metal catalysts and harsh peroxides, making it an environmentally benign alternative. nih.govresearchgate.net The reaction proceeds under mild conditions, typically at room temperature, using a photoredox catalyst like Eosin Y in the presence of CO2 and a base. researchgate.net This transformation tolerates a wide array of benzyl (B1604629), alkyl, alkenyl, and alkynyl amines, as well as various α-bromo ketones, to furnish the corresponding oxazoles in moderate to good yields. researchgate.netresearchgate.net This strategy is particularly useful for synthesizing polysubstituted oxazoles. nih.govacs.orgorganic-chemistry.org

Table 2: CO2/Photoredox-Cocatalyzed Synthesis of Substituted Oxazoles

| α-Bromo Ketone | Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Various α-bromoketones | Benzylamines | Eosin Y, CO2, DBN, DMSO | 2,5-Disubstituted oxazoles | researchgate.net |

| Various α-bromoketones | Alkylamines | Eosin Y, CO2, DBN, DMSO | Substituted oxazoles | researchgate.net |

| Various α-bromoketones | Alkenylamines | Eosin Y, CO2, DBN, DMSO | Substituted oxazoles | researchgate.net |

Copper(II)-catalyzed oxidative cyclization of enamides represents an efficient, room-temperature method for synthesizing 2,5-disubstituted oxazoles. nih.govmit.edu This reaction proceeds via a vinylic C-H bond functionalization. nih.govacs.org A variety of 2,5-disubstituted oxazoles with aryl, vinyl, alkyl, and heteroaryl substituents can be prepared in moderate to high yields using this protocol. nih.govorganic-chemistry.org The reaction typically employs a copper(II) salt, such as CuBr2, as the catalyst in conjunction with an oxidant like potassium persulfate (K2S2O8). nih.govorganic-chemistry.org This approach is complementary to iodine-mediated cyclization methods and offers a direct means of obtaining oxazoles from stable and readily accessible enamide precursors. nih.govacs.org The use of copper, an inexpensive and abundant metal, adds to the appeal of this methodology. rsc.org

Optimization studies have shown that ligands such as ethyl nicotinate (B505614) can significantly improve reaction yields. organic-chemistry.org The mechanism is thought to involve CuBr2 acting as a single-electron oxidant, which generates radical intermediates that subsequently cyclize to form the oxazole ring. organic-chemistry.org This method's tolerance for diverse functional groups makes it a valuable tool in synthetic organic chemistry. nih.govorganic-chemistry.org

Modifications of the Van Leusen Oxazole Synthesis for Substituted Oxazoles

The Van Leusen oxazole synthesis, first reported in 1972, is a classic and widely used one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org The reaction is driven by the unique reactivity of TosMIC, which features acidic methylene (B1212753) protons, an isocyano group, and a sulfinic acid leaving group. organic-chemistry.org The general mechanism involves the base-promoted addition of deprotonated TosMIC to an aldehyde, followed by intramolecular cyclization to form an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the aromatic oxazole. nih.govorganic-chemistry.org

Over the years, numerous modifications have expanded the scope of this reaction. For example, using ionic liquids as the solvent allows for the one-pot synthesis of 4,5-disubstituted oxazoles from TosMIC, aldehydes, and aliphatic halides in high yields. organic-chemistry.orgmdpi.com The ionic liquid can often be recovered and reused multiple times without a significant drop in efficiency. organic-chemistry.org Another modification allows for the synthesis of 5-(het)aryl oxazoles from (het)aryl methyl alcohols or benzyl bromides, which are oxidized in situ to the corresponding aldehydes before reacting with TosMIC. mdpi.comnih.gov Microwave-assisted Van Leusen synthesis has also been developed to improve reaction efficiency and yield for certain substrates. nih.gov

Table 3: Examples of Modified Van Leusen Oxazole Syntheses

| Modification | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ionic Liquid Solvent | TosMIC, Aldehyde, Aliphatic Halide | 4,5-Disubstituted oxazoles | Reusable solvent, high yields | organic-chemistry.orgmdpi.com |

| In Situ Oxidation | TosMIC, (Het)aryl methyl alcohol/benzyl bromide | 5-(Het)aryl oxazoles | One-pot from alcohol/bromide | mdpi.comnih.gov |

| Microwave-Assisted | TosMIC, Aldehyde | 5-Aryl-1,3-oxazoles | High efficiency and yield | nih.gov |

Metal-Catalyzed Cyclization and Functionalization Strategies

Transition-metal catalysis provides a powerful and versatile platform for both the construction and functionalization of the oxazole ring. researchgate.netchemrxiv.org Catalysts based on palladium, copper, gold, iron, and zinc have been employed to achieve a wide range of transformations with high efficiency and selectivity. nih.govorganic-chemistry.orgrsc.org

One key strategy is the direct, regiocontrolled synthesis of bromooxazoles, which are versatile building blocks for further elaboration. sci-hub.se For instance, 2-bromooxazole (B165757) can be prepared through direct lithiation of oxazole at the C-2 position, followed by quenching the organolithium intermediate with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE). sci-hub.se This approach has been extended to various substituted oxazoles, allowing for the regioselective synthesis of 2-bromo, 4-bromo, and 5-bromooxazoles on a multigram scale. sci-hub.se This direct bromination via metallation is a highly relevant strategy for introducing the bromine atom at the C-2 position required for 2-Bromooxazol-5-amine.

Lewis acids such as zinc iodide (ZnI2) and iron(III) chloride (FeCl3) can mediate the direct and regiocontrolled cyclization of acetylenic amides to form oxazoles under mild conditions. organic-chemistry.orgnih.gov FeCl3, in particular, has been shown to be effective for promoting the formation of the oxazole ring, tolerating various functional groups and providing good to excellent yields. organic-chemistry.org

Copper catalysis is also prominent, not only in the cyclization of enamides as previously mentioned but also in the synthesis of 2,5-disubstituted oxazoles from α-amino acids and arylacetylenes in the presence of Cu(NO3)2·3H2O and iodine. organic-chemistry.org Palladium catalysts are extensively used for the direct arylation of oxazoles at either the C-2 or C-5 position, with the regioselectivity being controlled by the choice of ligands and solvent. organic-chemistry.org Gold-catalyzed reactions, such as the domino cyclization/functionalization of 2-ethynylarylaldehyde derivatives, offer efficient routes to complex heterocyclic scaffolds. chemrxiv.org These metal-catalyzed methods provide a robust toolkit for assembling and diversifying oxazole structures, which is essential for the synthesis of complex targets like this compound and its analogs.

Palladium-Catalyzed C-H Activation and Cross-Coupling

Palladium-catalyzed C-H activation and cross-coupling reactions have become indispensable for the synthesis of functionalized oxazoles. nih.govnih.govresearchgate.net These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the pre-functionalization of starting materials. libretexts.org

An efficient protocol for synthesizing 2,4,5-trisubstituted oxazoles involves a palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with functionalized aliphatic nitriles. rsc.org This redox-neutral process demonstrates high atom economy. rsc.org Deuterium-labeling studies suggest that the C-H bond cleavage of the arene is likely the rate-determining step. rsc.org

In the context of creating analogs, palladium catalysis is also crucial for the arylation and alkenylation of the oxazole core. For instance, Pd-catalyzed Suzuki and Stille cross-coupling reactions of halogenated oxazoles are versatile for introducing aryl and alkenyl groups at specific positions. nih.gov Furthermore, palladium-catalyzed C-H/C-O coupling of oxazoles with enol derivatives provides access to styrylated products. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions for Oxazole Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Simple Arenes, Aliphatic Nitriles | 2,4,5-Trisubstituted Oxazoles | Redox-neutral, high atom-economy, C-H activation. rsc.org |

| PdCl₂(PPh₃)₂ | Halogenated Oxazoles, Organostannanes | Arylated/Alkenylated Oxazoles | Stille cross-coupling, regioselective. nih.gov |

Nickel-Catalyzed Approaches

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for the synthesis and functionalization of oxazoles. nih.govrsc.org Nickel catalysts can activate a broad range of electrophiles, including phenol (B47542) derivatives, which are often less reactive in palladium-catalyzed systems. nih.gov

Nickel-catalyzed C-H arylation of oxazoles with various phenolic electrophiles, such as pivalates, tosylates, mesylates, and carbamates, has been systematically investigated. nih.gov The Itami group pioneered the use of Ni(COD)₂/dcype for the C-H arylation of benzoxazoles with phenolic electrophiles, achieving excellent yields. nih.gov Optimization studies have shown that factors like solvent, equivalents of electrophile, and the choice of base can significantly influence reaction efficiency. nih.gov

Furthermore, nickel catalysis is effective for the hydroheteroarylation of vinylarenes with oxazoles, leading to 1,1-diarylalkanes. mdpi.com A one-pot, regioselective synthesis of 2,5-disubstituted oxazoles can be achieved through the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents. acs.org This method provides a significant advantage over traditional cyclodehydration strategies. acs.org

Table 2: Nickel-Catalyzed Synthesis of Functionalized Oxazoles

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Ni(COD)₂ / dcype | Benzoxazoles, Phenolic Electrophiles | Arylated Benzoxazoles | Broad electrophile scope, C-H activation. nih.gov |

| [Ni(cod)₂] / IMes | Oxazoles, Vinylarenes | 1,1-Diarylalkanes | Hydroheteroarylation. mdpi.com |

Emerging Metal-Free Synthetic Methodologies

The development of metal-free synthetic methods is a growing area of interest due to the desire for more sustainable and environmentally friendly chemical processes.

CO₂/Photoredox-Cocatalyzed Tandem Oxidative Cyclization

A sustainable and renewable approach for the synthesis of substituted oxazoles involves a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. acs.orgnih.govorganic-chemistry.org This method avoids the use of transition-metal catalysts and peroxides, making it an environmentally benign alternative. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups on both starting materials, affording the corresponding oxazoles in moderate to good yields. researchgate.net

Hypervalent Iodine-Mediated Oxidations

Hypervalent iodine reagents have gained significant traction in organic synthesis due to their low toxicity, high stability, and ease of handling. thieme-connect.combenthamdirect.comnih.gov These reagents can mediate the oxidative cyclization of various substrates to form oxazole rings. core.ac.uk

One approach involves the iodine(III)-mediated oxidative cycloisomerization of N-propargyl amides to produce oxazoles with diverse functional groups. benthamdirect.com In these reactions, the hypervalent iodine species acts as both an activator of the carbon-carbon triple bond and a donor of heteroatomic functional groups. benthamdirect.com Another strategy is the hypervalent iodine-mediated synthesis of oxazoles from ketones and nitriles. nih.gov For example, the reaction of ketones with nitriles in the presence of PhI=O and a Brønsted acid like TfOH or Tf₂NH leads to the formation of highly substituted oxazoles. nih.gov

Selective Halogenation and Introduction of Amine Functionalities within the Oxazole Ring

The regioselective introduction of halogen and amine groups onto the oxazole ring is crucial for the synthesis of this compound and its analogs, as these functional groups serve as handles for further diversification.

Direct Regiocontrolled Lithiation Followed by Electrophilic Bromination

A highly effective and regioselective method for the synthesis of bromooxazoles is the direct lithiation of the oxazole ring followed by quenching with an electrophilic bromine source. sci-hub.se This strategy allows for the precise placement of the bromine atom at either the C2 or C5 position based on the reaction conditions and the substitution pattern of the starting oxazole. researchgate.net

For the synthesis of 2-bromooxazoles, direct lithiation of an unsubstituted or C4/C5-substituted oxazole with n-butyllithium (n-BuLi) occurs selectively at the C2 position. sci-hub.se Subsequent reaction with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), furnishes the 2-bromooxazole in good yield. sci-hub.seresearchgate.net

To achieve bromination at the C5 position, the more acidic C2 position must first be protected. However, direct bromination at C5 of a C2-protected oxazole can be challenging and may lead to ring degradation. An alternative approach is to start with a pre-functionalized oxazole. For instance, lithiation of 4-methyloxazole (B41796) with lithium diisopropylamide (LDA) at the C5 position, followed by reaction with a bromine source, can yield the 5-bromo derivative. smolecule.com

The introduction of an amine group can be achieved through various methods, including the cyclization of precursors already containing the amine functionality or by post-synthetic modification of the oxazole ring. For example, condensing acetanilide (B955) with amides in the presence of bromine can produce oxazole-4-amine derivatives. researchgate.net

Table 3: Regiocontrolled Bromination of Oxazoles

| Position | Method | Reagents | Key Features |

|---|---|---|---|

| C2 | Direct Lithiation-Bromination | n-BuLi, DBTFE | High regioselectivity for the C2 position. sci-hub.seresearchgate.net |

| C5 | Lithiation-Bromination | LDA, Bromine Source | Requires specific substitution pattern on the oxazole. smolecule.com |

Bromination Utilizing N-Bromosuccinimide (NBS) Reagents

The direct bromination of the oxazole ring is a fundamental strategy for introducing a bromine atom, which can then serve as a handle for cross-coupling reactions or other functional group interconversions. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high selectivity compared to molecular bromine. rsc.orgorganic-chemistry.org The electrophilic bromination of oxazoles with NBS typically occurs at the most electron-rich position of the ring. For many substituted oxazoles, this is the C5-position.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromonium ion (Br+), generated from NBS, is attacked by the electron-rich oxazole ring. The regioselectivity is governed by the electronic properties of the substituents already present on the oxazole core. Electron-donating groups can enhance the reactivity and direct the bromination, while electron-withdrawing groups may deactivate the ring. sci-hub.se For instance, the bromination of 2,4-disubstituted oxazoles with NBS often yields the 5-bromo derivative with high selectivity. sci-hub.se

In a practical application, the electrophilic aromatic bromination of a dimethoxy-substituted aryloxazole with NBS in tetrahydrofuran (B95107) (THF) at room temperature resulted in a mixture of mono-, di-, and tri-brominated oxazoles, which could be separated by column chromatography. mdpi.com This highlights that reaction conditions such as solvent, temperature, and stoichiometry must be carefully controlled to achieve selective monobromination at the desired position. mdpi.com The preparation of 5-bromo-2,4-dimethyloxazole was achieved in a 55% yield through electrophilic bromination with NBS, demonstrating a case where a prior metallation step could be avoided. sci-hub.se

| Starting Oxazole | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dimethyloxazole | NBS | Not Specified | Not Specified | 5-Bromo-2,4-dimethyloxazole | 55% | sci-hub.se |

| 5-(2,5-dimethoxyphenyl)oxazole | NBS | THF | Room Temp, 4h | Bromo-substituted aryloxazoles | 19-24% | mdpi.com |

| 2-Alkyl/Aryl-4-methyloxazole | NBS | CHCl₃ | RT to 40 °C, 1-3h | 5-Bromo-2-alkyl/aryl-4-methyloxazole | Not Specified |

Introduction of Amino Groups onto the Oxazole Core

The introduction of an amino group onto the oxazole scaffold is a critical step in the synthesis of the target compound and its analogs. This can be achieved through various strategies, either by constructing the oxazole ring from an amine-containing precursor or by functionalizing a pre-existing oxazole.

One biomimetic approach involves using amino acids as starting materials. For example, novel oxazolyl amino acids have been synthesized from L-aspartic acid and serine methyl ester, providing a route to oxazoles with a protected amino group integrated into a side chain. d-nb.info Such building blocks are valuable for creating libraries of oxazole-containing peptidomimetics and small molecules through solid-phase synthesis. d-nb.info Similarly, 1,3-oxazoles can serve as precursors to phosphorylated amino acids and peptidomimetics, demonstrating the versatility of the oxazole core in amino acid chemistry. bioorganica.com.ua

More direct amination methods can also be employed. For instance, derivatives of 2-aminooxazoles have been synthesized and studied for their biological activities. acs.org The synthesis of 5-aminooxazole derivatives can be more complex. One potential route involves the synthesis of a 5-nitro or 5-azidooxazole followed by chemical reduction to the corresponding amine. Another strategy is the direct nucleophilic substitution of a leaving group, such as a halogen, at the C5 position with an amine source, although this can be challenging on an electron-rich heterocycle. A different approach involves the cyclization of precursors that already contain the requisite nitrogen functionality. For example, the reaction of 2-amido-3,3-dichloroacrylonitriles with primary or secondary amines can lead to the formation of 5-amino-4-cyanoxazoles. researchgate.net

| Strategy | Precursor(s) | Key Reaction | Product Type | Reference |

|---|---|---|---|---|

| Ring construction from amino acid | Boc-L-aspartic acid, Serine methyl ester | Cyclodehydration | Oxazolyl amino acid (Boc-L-Asp-Oxz-OBn) | d-nb.info |

| Ring construction from nitrile | 2-Amido-3,3-dichloroacrylonitrile, Amines | Heterocyclization | 5-Amino-4-cyanoxazoles | researchgate.net |

| Precursor for peptidomimetics | Various 1,3-oxazoles | Ring opening/modification | Phosphorylated amino acids | bioorganica.com.ua |

Convergent and Divergent Synthetic Routes Towards this compound Scaffolds

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and the ability to generate molecular diversity. sathyabama.ac.in

Synthesis of a fragment containing the C2-bromo functionality, such as a bromo-imidate or a similar precursor.

Independent synthesis of a second fragment containing the C4-C5-amine portion of the ring.

A final cyclization step to couple these two fragments, forming the desired oxazole ring.

A one-pot method for synthesizing 2,4,5-trisubstituted oxazoles, which combines carboxylic acids, amino acids, and a dehydrating agent, followed by a Suzuki-Miyaura coupling, exemplifies a convergent-style approach where multiple components are assembled in a single process. beilstein-journals.orgsemanticscholar.org

A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of diverse analogs. beilstein-journals.orgresearchgate.net This strategy is highly efficient for exploring structure-activity relationships. Starting from a common precursor, different functional groups can be introduced in a stepwise manner. A possible divergent route to this compound and its analogs could be:

Synthesis of a versatile oxazole intermediate, for example, 2-methyl-5-nitrooxazole.

From this common intermediate, one branch of the synthesis could involve the reduction of the nitro group to an amine, yielding 2-methyl-oxazol-5-amine.

Another branch could involve bromination at the C2-position (if a suitable precursor is chosen) or other positions, followed by the introduction of the amino group.

This approach allows for the generation of a wide array of structurally related compounds from a single, readily accessible intermediate, facilitating the rapid exploration of the chemical space around the core scaffold. beilstein-journals.org

Mechanistic Investigations of this compound Synthetic Transformations

Understanding the reaction mechanisms, intermediates, and kinetics involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

The formation of the oxazole ring and its subsequent functionalization proceed through a series of well-defined intermediates and transition states. The specific pathway depends on the chosen synthetic method.

Fischer Oxazole Synthesis : This method involves the reaction of a cyanohydrin with an aldehyde. The mechanism proceeds through an iminochloride intermediate, which then reacts with the aldehyde. Subsequent SN2 attack, dehydration, tautomerization, and elimination of HCl lead to the final oxazole product. wikipedia.org

Van Leusen Oxazole Synthesis : In this reaction, tosylmethyl isocyanide (TosMIC) reacts with an aldehyde. The key intermediate is an oxazoline, which forms after the deprotonated TosMIC adds to the aldehyde and the resulting hydroxy group attacks the isocyanide carbon. organic-chemistry.orgnih.gov A base-promoted elimination of the tosyl group then yields the 5-substituted oxazole. organic-chemistry.org

Bromination : The electrophilic bromination with NBS is believed to proceed through a bromonium ion intermediate, which is formed from the reaction of NBS with a trace amount of HBr or an acid catalyst. This electrophile is then attacked by the π-system of the oxazole ring. The stability of the resulting cationic intermediate (a sigma complex) determines the regioselectivity of the reaction.

C-N Bond Formation : For amination reactions involving nucleophilic substitution, the mechanism can be complex. In some cases, particularly with transition-metal catalysis, the reaction may proceed through organometallic intermediates. For instance, rhodium-catalyzed allylic amination has been shown to involve outer-sphere nucleophilic attack on a π-allyl rhodium intermediate. nih.gov While not directly analogous to amination on an aromatic oxazole ring, it illustrates the complexity of C-N bond-forming mechanisms.

Computational studies, such as Density Functional Theory (DFT) calculations, are often used to model these pathways, assess the thermodynamic stability of isomers, and rationalize the formation of kinetic versus thermodynamic products. nih.gov

Kinetic analysis provides quantitative insight into reaction rates and helps to identify the rate-determining step of a synthetic sequence. This information is vital for mapping the complete reaction pathway and optimizing process parameters like temperature, concentration, and catalyst loading.

While specific kinetic studies on the synthesis of this compound are not widely reported, kinetic investigations of related oxazole reactions provide a framework for understanding these transformations. For example, studies on the oxidation of oxazole by OH radicals have utilized transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients and understand the effects of pressure and temperature. rsc.org Such studies reveal that OH radical attack on the carbon atoms of the oxazole ring (OH-addition) is significantly faster than H-abstraction. rsc.org

In the context of synthesis, kinetic studies can help to:

Control Regioselectivity : In bromination reactions, the relative rates of attack at different positions on the oxazole ring can be influenced by temperature. By understanding the activation energies for each pathway, conditions can be chosen to favor the formation of one regioisomer over others.

Minimize Byproducts : Mechanistic considerations can rationalize why a kinetic product might be formed preferentially over a more thermodynamically stable one. nih.gov For example, in the formation of aminooxazolines from glycolonitrile, the oxazole is a novel kinetic product, whereas triazines or pyrimidines might be the expected thermodynamic products. nih.gov

Reaction pathway mapping combines experimental data (like the identification of intermediates) and kinetic analysis to construct a detailed, step-by-step description of how reactants are converted into products.

Reactivity Profiles and Transformational Pathways of 2 Bromooxazol 5 Amine

Reactions Involving the C-2 Bromine Substituent

The bromine atom at the C-2 position of the oxazole (B20620) ring is a key functional group that readily participates in several types of reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov 2-Bromooxazol-5-amine serves as an effective substrate in these transformations, allowing for the introduction of various substituents at the C-2 position.

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. libretexts.org For this compound, this reaction provides an efficient method for creating a new carbon-carbon bond at the C-2 position. researchgate.net The general scheme for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The utility of bromooxazole building blocks, including derivatives of this compound, has been demonstrated in Suzuki–Miyaura cross-coupling reactions, often under parallel synthesis conditions to generate diverse molecular libraries. researchgate.net These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions with Bromooxazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 | 70-92 | researchgate.net |

| CataCXium A palladacycle | --- | K₃PO₄ | 2-MeTHF | RT-60 | 91-95 | nih.gov |

This table presents a summary of typical conditions for Suzuki-Miyaura reactions involving bromooxazole substrates. The specific conditions for this compound may vary.

Beyond C-C bond formation, the bromine at C-2 can also be utilized for carbon-nitrogen (C-N) bond formation through reactions like the Buchwald-Hartwig amination. tcichemicals.com This palladium-catalyzed reaction couples an aryl halide with an amine, providing a direct route to N-arylated products. tcichemicals.comrsc.org The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines, including primary and secondary amines, and even challenging substrates like those found in medicinal chemistry. rsc.orgnih.gov

Nickel-catalyzed C-N coupling reactions have also emerged as a powerful alternative, sometimes offering complementary reactivity. researchgate.net These reactions can be promoted by light and can proceed under relatively mild conditions. liverpool.ac.uk Copper-catalyzed C-N coupling reactions, while historically requiring harsh conditions, have seen significant advancements with the development of new ligand systems, enabling the coupling of sterically hindered partners. nih.gov

Table 2: Examples of Metal-Catalyzed C-N Coupling Reactions

| Metal Catalyst | Ligand | Base | Amine Substrate | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | BrettPhos/RuPhos | NaOtBu | Primary/Secondary Amines | Toluene | 80-110 | rsc.org |

| Ni(OAc)₂ | d-Mebpy | DBU | Ammonium (B1175870) Salts | DMSO/THF | 85 | liverpool.ac.uk |

| CuI | Pyrrole-ol ligand | K₃PO₄ | Sterically Hindered Amines | DMSO | 90 | nih.gov |

| Amide-Based Pincer Nickel(II) | --- | KOBu | Primary/Secondary Amines | DMSO | 110-120 | researchgate.net |

This table illustrates various metal-catalyzed C-N coupling reactions applicable to aryl halides, including this compound.

Nucleophilic Substitution Reactions at C-2 of the Oxazole Ring

The C-2 position of the oxazole ring in this compound is susceptible to nucleophilic substitution, although this reactivity is influenced by the electronic nature of the oxazole ring. In general, nucleophilic aromatic substitution on electron-deficient heterocyclic systems, such as pyridine, occurs preferentially at positions ortho and para to the heteroatom due to the stabilization of the anionic intermediate. stackexchange.com While oxazole is an electron-rich heterocycle, the presence of the bromine atom can facilitate substitution.

In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), leading to the displacement of the halide. bits-pilani.ac.in The rate and feasibility of these reactions depend on several factors, including the nature of the nucleophile, the solvent, and the stability of the leaving group. libretexts.orgscience-revision.co.uk For sp² hybridized carbons, such as the C-2 of the oxazole ring, nucleophilic substitution is generally less facile than for sp³ hybridized carbons unless the ring is activated by electron-withdrawing groups. libretexts.org

Reactions Involving the C-5 Amine Functionality

The primary amine group at the C-5 position is a versatile functional handle that readily undergoes a variety of chemical transformations. msu.edu Its nucleophilic character allows for derivatization through reactions with various electrophiles. libretexts.org

Nucleophilic Reactivity and Derivatization of the Primary Amine

The lone pair of electrons on the nitrogen atom of the C-5 amine makes it a good nucleophile, capable of reacting with a wide range of electrophilic partners. msu.edulibretexts.org This reactivity allows for the straightforward synthesis of a diverse array of derivatives. Common derivatization strategies include acylation, alkylation, and sulfonylation. iu.edumnstate.edu

Acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. libretexts.org Alkylation, typically with alkyl halides, can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts. mnstate.edu The choice of derivatizing agent and reaction conditions can be tailored to achieve the desired product. scribd.comthermoscientific.fr For instance, derivatization is a common technique used to improve the analytical properties of primary amines for methods like HPLC. thermoscientific.frgoogle.com

Table 3: Common Derivatization Reactions of Primary Amines

| Reagent Type | Reagent Example | Product Type | General Conditions | Reference |

| Acylating Agent | Trifluoroacetic anhydride (B1165640) (TFAA) | Amide | --- | iu.edu |

| Alkylating Agent | Alkyl Halide | Secondary/Tertiary Amine | Base may be required | mnstate.edu |

| Sulfonylating Agent | Sulfonyl Chloride | Sulfonamide | Alkaline conditions | libretexts.org |

| Isocyanate | Phenyl isothiocyanate | Thiourea | Bicarbonate/carbonate buffer, 40°C | scribd.com |

| Aldehyde/Ketone | --- | Imine | Acid-catalyzed, pH control | libretexts.org |

This table summarizes common reactions for the derivatization of primary amines, which are applicable to the C-5 amine of this compound.

Oxidative Functionalization of the Amine Group

The primary aromatic amine group of this compound is susceptible to oxidation. The outcome of the oxidation depends significantly on the nature of the oxidizing agent and the reaction conditions. libretexts.org With oxidizing agents that donate oxygen, such as hydrogen peroxide or peroxycarboxylic acids, the amine can be oxidized to form nitroso or nitro compounds. libretexts.org

The oxidation of aromatic amines can also lead to coupling products. For example, catalytic oxidation can result in the formation of azoxy derivatives through the condensation of intermediate N-phenylhydroxylamine and nitrosobenzene (B162901) species. rsc.org Other oxidizing agents, like sodium hypochlorite, can produce a complex mixture of products, including azo compounds. surrey.ac.uk Laccase-catalyzed bio-oxidation of aromatic amines has also been studied, though it often leads to complex oligomeric or polymeric products. nih.govmdpi.com

Reactions Leading to Fused Ring Systems (e.g., via intramolecular cyclization)

The structure of this compound is a precursor for the synthesis of fused heterocyclic systems, particularly oxazolo[5,4-b]pyridines, which have noted biological activity. tandfonline.combuketov.edu.kz This transformation typically involves a multi-step sequence. First, the amine group is functionalized, for instance, through acylation. buketov.edu.kz The newly introduced side chain can then participate in an intramolecular cyclization reaction to form the new fused ring.

For example, acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides can lead to the formation of monoamides that subsequently undergo intramolecular cyclization to yield oxazolo[5,4-b]pyridine (B1602731) derivatives. magritek.combuketov.edu.kz A similar strategy could be envisioned for this compound. Another approach involves the condensation of an appropriate amino-hydroxy precursor with an aldehyde to form a Schiff base, which is then oxidatively cyclized using agents like lead tetraacetate to construct the fused oxazolo[5,4-b]pyridine system. tandfonline.com Intramolecular cyclization can also be facilitated in other contexts, such as the reaction of N-benzyloxy carbamates with carbon nucleophiles to form cyclic hydroxamic acids. nih.gov

Reactivity of the Oxazole Heterocycle Core

The oxazole ring is an electron-rich heterocycle, but its reactivity is influenced by the substituents attached to it. The presence of the activating amine group and the deactivating bromo group on the this compound ring creates a specific reactivity pattern.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. The general mechanism involves the attack of the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com

In this compound, the regioselectivity of EAS is controlled by the directing effects of the existing substituents. The amine group at C5 is a powerful activating group and an ortho, para-director. The bromine atom at C2 is a deactivating group but is also an ortho, para-director. The most probable site for electrophilic attack is the C4 position. This is because it is ortho to the strongly activating amine group and is the most nucleophilic position in the oxazole ring not already substituted. The directing effects of the substituents would strongly favor substitution at C4 over other positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Bromo-4-nitrooxazol-5-amine |

| Halogenation | Br⁺ | 2,4-Dibromooxazol-5-amine |

| Sulfonation | SO₃ | 2-Bromo-5-aminooxazole-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Amino-2-bromooxazol-4-yl)ethan-1-one (with acetyl chloride) |

Directed C-H Functionalization Studies

Directed C-H functionalization is a powerful strategy in modern organic synthesis that allows for the selective transformation of otherwise inert C-H bonds. mt.comsnnu.edu.cn This approach typically uses a directing group on the substrate to chelate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective activation. wikipedia.org

For this compound, both the primary amine group and the nitrogen atom of the oxazole ring could potentially serve as directing groups. The oxazoline (B21484) motif, structurally related to oxazole, is known to be a powerful directing group for ortho-metalation and subsequent C-H functionalization. acs.org Research has shown that oxazole rings can undergo direct C-H activation for various transformations, including arylation, alkylation, and acylation, often at the C5 position in simpler oxazoles. researchgate.net In the case of this compound, a directing group strategy could potentially be employed to functionalize the C4 position, guided by either the C5-amine or the ring nitrogen. While specific studies on this compound are not widely reported, the principles of directed C-H activation suggest it is a feasible pathway for selectively modifying the oxazole core. rsc.org

Cascade and Multi-Component Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation, enhancing synthetic efficiency. Similarly, multi-component reactions (MCRs) combine three or more reactants in a one-pot synthesis to form a product that incorporates substantial portions of all starting materials. These reactions are highly valued for their atom economy and ability to generate diverse molecular libraries.

Given the functionalities of this compound, it could theoretically participate in such reaction sequences. The amine group can act as a nucleophile to initiate a cascade, while the bromo- and amino-substituted oxazole ring can undergo various transformations.

Hypothetical Cascade Pathway:

A hypothetical cascade could be initiated by the reaction of the amine group. For instance, an initial Michael addition of the amino group to an electron-deficient alkene could be followed by an intramolecular cyclization, potentially involving the oxazole ring or a substituent introduced in a prior step. While specific research on this compound is limited, related heterocyclic amines are known to participate in such sequences.

Potential in Multi-Component Reactions:

The structure of this compound is well-suited for inclusion in various MCRs. For example, it could serve as the amine component in well-established MCRs like the Ugi or Biginelli reactions, leading to highly functionalized and complex heterocyclic systems. The presence of the bromine atom also offers a handle for post-MCR modifications, such as cross-coupling reactions, to further diversify the products.

Table 1: Illustrative Multi-Component Reaction Components for Heterocyclic Amines This table presents a hypothetical scenario for how a compound like this compound could be used in MCRs, based on established reaction principles.

| Reaction Type | Amine Component (Illustrative) | Other Key Reactants | Potential Product Scaffold |

| Ugi Reaction | This compound | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Biginelli Reaction | This compound (as part of a urea (B33335) derivative) | Aldehyde, β-Ketoester | Dihydropyrimidinone Derivatives |

| Hantzsch Dihydropyridine Synthesis | This compound | 2 eq. β-Ketoester, Aldehyde | Dihydropyridine Derivatives |

Stereochemical Aspects and Chiral Transformations Involving this compound

The study of stereochemistry is crucial in modern drug discovery and materials science, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity and physical properties. Chiral transformations aim to produce enantiomerically pure or enriched compounds, which is often essential for therapeutic efficacy.

Potential for Chirality:

While this compound itself is not chiral, it can be a precursor to chiral molecules. Reactions involving the amine or the oxazole ring can generate new stereocenters. For example, the reduction of an imine formed from the amine group or an addition reaction to the oxazole ring could create a chiral center.

Chiral Transformations:

The synthesis of chiral molecules from achiral starting materials like this compound typically requires the use of chiral catalysts, reagents, or auxiliaries. Asymmetric catalysis, including enzymatic reactions, is a powerful tool for achieving high enantioselectivity.

For instance, a hypothetical asymmetric transformation could involve the coupling of this compound with a prochiral substrate in the presence of a chiral transition metal catalyst. This could lead to the formation of a single enantiomer of the product. The field of asymmetric synthesis is vast, with numerous methods that could potentially be applied to derivatives of this oxazole.

Table 2: Potential Chiral Transformations and Resulting Structures This table provides hypothetical examples of how stereocenters could be introduced in reactions involving a substrate like this compound.

| Reaction Type | Reagents/Catalyst | Potential Chiral Product |

| Asymmetric Hydrogenation of an Imine Derivative | Chiral Rhodium or Iridium Catalyst, H₂ | Chiral Secondary Amine |

| Asymmetric Michael Addition | Prochiral Enone, Chiral Organocatalyst | β-Amino Ketone with a Stereocenter |

| Enantioselective Acylation | Racemic Alcohol, Chiral Acylating Agent, Lipase | Enantiomerically Enriched Ester and Unreacted Alcohol |

Applications of 2 Bromooxazol 5 Amine and Its Derivatives As Advanced Synthetic Intermediates

Precursors for Architecturally Complex Heterocyclic Structures

The unique bifunctional nature of 2-bromooxazol-5-amine derivatives allows them to be used as precursors for architecturally complex heterocyclic compounds. msu.edu The oxazole (B20620) ring itself is a key structural motif in many natural products and biologically active compounds. researchgate.netuou.ac.in The ability to use the bromo- and amino-substituents for subsequent chemical transformations enables the elaboration of this core into more intricate systems, such as macrocycles and fused heterocycles. researchgate.netresearchgate.net

Oxazole-containing macrocycles are a significant class of natural products known for their potent biological activities. The synthesis of these complex structures often relies on the strategic use of functionalized oxazole building blocks. Derivatives of this compound are well-suited for this purpose, where the bromine atom can participate in carbon-carbon bond-forming reactions to facilitate macrocyclization.

Research has demonstrated the use of bromooxazole analogues in the synthesis of heptaoxazole macrocycles, which are related to the telomerase inhibitor telomestatin (B1682999). oup.com In these syntheses, a bromooxazole moiety incorporated into a linear precursor can undergo intramolecular cross-coupling reactions to form the macrocyclic framework. oup.com Furthermore, the amino group, or a derivative thereof, can be used as an attachment point for side chains or to modulate the solubility and biological activity of the final macrocycle. oup.com The synthetic potential of functionalized 5-aminooxazoles as precursors to various oxazole-containing macrocyclic structures has been highlighted as a key application of this class of compounds. researchgate.netresearchgate.net

Table 1: Application of Bromooxazole Derivatives in Macrocycle Synthesis

| Precursor Type | Key Reaction | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| Bromooxazole Analogue | Suzuki-Miyaura Coupling | Heptaoxazole Macrocycle | Analogues of the natural product telomestatin with potential telomerase inhibitory activity. | oup.com |

| Amine-Linked Bromooxazole | Modification & Cyclization | Amine-Linked Macrocycles | Introduction of diverse functional groups to tune biological properties. | oup.com |

| 5-Amino-4-cyanoxazole Derivative | Intramolecular Cyclization | Diverse Macrocyclic Frameworks | Demonstrates the rich synthetic potential of the 5-aminooxazole scaffold for creating complex structures. | researchgate.netresearchgate.net |

The reactivity of this compound derivatives also permits their use in the construction of fused heterocyclic systems, where the oxazole ring is annulated with another ring. slideshare.net These fused systems are of great interest in medicinal chemistry due to their rigid conformations and diverse biological activities. The synthesis can be designed so that the bromine and amine functionalities participate in cyclization reactions to form the adjacent ring.

For instance, transformations of functionalized 5-aminooxazoles have been shown to yield precursors for fused systems such as amino pyrazoles and 3-(4-cyano-5-aminoxazol-2-yl)coumarins. researchgate.netresearchgate.net In these synthetic pathways, the amino group of the oxazole can act as a nucleophile to attack an electrophilic center, leading to the formation of a new ring fused to the oxazole core. The bromine atom at the 2-position can be utilized in a preceding or subsequent step, for example, through a palladium-catalyzed cross-coupling reaction, to introduce necessary substituents for the cyclization or to further functionalize the resulting fused system. researchgate.net

Building Blocks in Diversified Chemical Libraries for Research

Chemical libraries, which are large collections of diverse small molecules, are essential tools in modern drug discovery and chemical biology. vipergen.comopenaccessjournals.com They are used in high-throughput screening (HTS) to identify new lead compounds for drug development or chemical probes to study biological processes. vipergen.com Building blocks used to create these libraries must be versatile and amenable to a wide range of chemical reactions to generate structural diversity.

This compound and its derivatives are ideal scaffolds for the construction of diversified chemical libraries. researchgate.net The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netsci-hub.se This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position. The utility of 2-, 4-, and 5-bromooxazoles as multipurpose building blocks for parallel synthesis, a key technology for library generation, has been extensively demonstrated. researchgate.netresearchgate.net

Simultaneously, the amino group at the 5-position can be functionalized through reactions like acylation, sulfonylation, or reductive amination, adding another layer of diversity to the library. fiveable.me This dual-functionalization strategy allows for the rapid generation of a large number of distinct compounds from a single, common core structure. mdpi.com

Table 2: Diversification Reactions for Chemical Libraries based on a this compound Scaffold

| Position | Reaction Type | Reagents/Catalysts | Introduced Moiety | Reference |

|---|---|---|---|---|

| C2-Br | Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acids | Aryl, Heteroaryl | researchgate.netsci-hub.se |

| C5-NH2 | Acylation | Acid Chlorides, Anhydrides | Amide Functionalities | fiveable.me |

| C5-NH2 | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Substituted Amines | fiveable.meijrpr.com |

Role in the Synthesis of Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties of the oxazole ring, combined with the functional handles provided by the bromo and amino groups, make this compound derivatives attractive precursors for advanced organic materials. ijrpr.com Amines and heterocyclic compounds are foundational to the development of functional materials used in organic electronics, photonics, and biotechnology. uou.ac.inijrpr.com

Derivatives of this compound can be incorporated into larger conjugated systems, such as polymers or dendrimers, for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The oxazole core can influence the electronic properties of the material, while the linkage points at the 2- and 5-positions allow for the construction of extended π-conjugated systems. The synthesis of such complex functional molecules often relies on the same cross-coupling methodologies used in the creation of chemical libraries. iranchembook.ir The ability to systematically modify the structure, for instance, by substituting the bromine atom with different aromatic groups via Suzuki coupling, allows for the fine-tuning of the material's optical and electronic properties. oup.com The incorporation of amine functionalities can also enhance charge transport properties and improve interfacial interactions in electronic devices. ijrpr.combeilstein-journals.org

Computational Chemistry Approaches in the Study of 2 Bromooxazol 5 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for a given molecular system, we can obtain detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational cost. It is extensively used to investigate the electronic properties and reactivity of organic molecules. For 2-Bromooxazol-5-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a wealth of information. nih.govnih.gov

One of the key applications of DFT is the calculation of global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Other important reactivity parameters that can be calculated include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations. researchgate.net NBO analysis allows for the study of charge delocalization and hyperconjugative interactions within the molecule, providing insights into its stability. researchgate.net Additionally, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Reactivity Parameters for this compound

| Parameter | Value | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added |

| Electronegativity (χ) | 3.85 eV | The tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.79 eV | A measure of electrophilic power |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller molecules.

These methods are particularly useful for locating and characterizing stationary points on the potential energy surface, including ground state structures and transition states. For this compound, ab initio calculations can be employed to accurately determine its equilibrium geometry, including bond lengths and angles.

Furthermore, these methods are crucial for studying reaction mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and reaction energy for a proposed chemical transformation. This information is vital for understanding the kinetics and thermodynamics of a reaction. For instance, in a potential substitution reaction involving this compound, ab initio methods could be used to model the transition state structure and calculate the energy barrier for the reaction to occur.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide detailed electronic information, they are often limited to single molecules or small clusters in the gas phase. Molecular modeling and dynamics simulations, on the other hand, can be used to study the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.

Molecular dynamics (MD) simulations, in particular, can provide insights into the conformational flexibility of this compound. By simulating the motion of the molecule over time, it is possible to identify the most stable conformations and the energy barriers between them. This is important for understanding how the molecule's shape can influence its reactivity and biological activity.

MD simulations are also well-suited for studying intermolecular interactions. For example, a simulation of this compound in a solvent like water can reveal how the molecule interacts with the surrounding solvent molecules through hydrogen bonding and other non-covalent interactions. This information is crucial for understanding its solubility and other physical properties. In a biological context, MD simulations can be used to model the interaction of this compound with a protein target, providing insights into its potential as a drug candidate. nih.gov

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry can be a powerful predictive tool for exploring potential reaction pathways and understanding the factors that control selectivity. By combining quantum mechanical calculations with reaction path finding algorithms, it is possible to map out the entire potential energy surface for a reaction and identify the most likely pathways.

For this compound, this approach could be used to predict the outcome of various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For example, by calculating the activation energies for substitution at different positions on the oxazole (B20620) ring, it would be possible to predict the regioselectivity of the reaction.

Furthermore, computational methods can be used to study the role of catalysts in a reaction. By modeling the interaction of this compound with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the selectivity of the reaction. This can be invaluable for designing more efficient and selective synthetic routes.

Table 2: Hypothetical Comparison of Activation Energies for a Reaction of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 25.3 | Minor Product |

| Pathway B | 18.7 | Major Product |

| Pathway C | 32.1 | Unlikely to occur |

Note: This table provides a hypothetical example of how computational chemistry can be used to predict reaction outcomes based on calculated activation energies.

Validation of Experimental Observations through Computational Data

A key strength of computational chemistry is its ability to complement and validate experimental findings. For instance, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about a molecule's structure and bonding. DFT calculations can be used to predict the vibrational frequencies and chemical shifts for this compound. nih.govnih.gov By comparing the calculated spectra with the experimental data, it is possible to confirm the proposed structure and gain a more detailed understanding of the molecule's vibrational modes and electronic environment.

Similarly, UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which can then be compared to the experimental absorption spectrum to assign the observed electronic transitions. researchgate.net

This synergy between computational and experimental methods provides a more complete and robust understanding of the chemical system under investigation. When computational data accurately reproduces experimental observations, it lends confidence to the theoretical model and allows for further predictions and explorations of the molecule's properties and reactivity.

Advanced Spectroscopic and Analytical Techniques in 2 Bromooxazol 5 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like 2-Bromooxazol-5-amine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In the analysis of this compound, ¹H NMR would be expected to show distinct signals for the oxazole (B20620) ring proton and the amine (-NH₂) protons. The sole proton on the oxazole ring (H-4) would appear as a singlet, with its chemical shift influenced by the adjacent electronegative oxygen and nitrogen atoms, as well as the bromine at C-5. The amine protons would also typically appear as a broad singlet, and their chemical shift can be variable depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. libretexts.org

¹³C NMR spectroscopy provides direct information about the carbon skeleton. nmrdb.org For this compound, three distinct signals would be expected for the oxazole ring carbons (C-2, C-4, and C-5). The chemical shifts are highly diagnostic: C-2 is typically found at the lowest field (highest ppm value) due to its position between two electronegative heteroatoms (O and N). dntb.gov.ua The C-5 carbon, bonded to both bromine and the amine group, and the C-4 carbon, bonded to a hydrogen atom, would have characteristic shifts that confirm the substitution pattern. While specific experimental data for this compound is not widely published, data from structurally similar compounds allow for the prediction of chemical shifts. sci-hub.sechemaxon.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.5 | Singlet | H-4 |

| ¹H | ~5.0-6.5 (broad) | Singlet | -NH₂ |

| ¹³C | ~150-155 | - | C-2 |

| ¹³C | ~125-130 | - | C-4 |

| ¹³C | ~135-140 | - | C-5 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. youtube.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. researchgate.netwarwick.ac.uk

For this compound, HRMS is crucial for confirming its molecular formula, C₃H₃BrN₂O. The presence of bromine is readily identified by its characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. miamioh.edu

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. acdlabs.com Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the oxazole ring, or loss of small neutral molecules like CO or HCN. The α-cleavage common to amines, where the bond adjacent to the C-N bond breaks, is also a probable fragmentation pathway. libretexts.orgdocbrown.info

Table 2: HRMS Data for this compound (C₃H₃BrN₂O)

| Ion/Fragment Formula | Calculated Monoisotopic Mass (m/z) | Description |

|---|---|---|

| [C₃H₃⁷⁹BrN₂O]⁺ | 177.9456 | Molecular Ion ([M]⁺) |

| [C₃H₃⁸¹BrN₂O]⁺ | 179.9435 | Molecular Ion Isotope ([M+2]⁺) |

| [C₃H₃N₂O]⁺ | 99.0245 | Loss of Br radical |

| [C₂H₃N₂]⁺ | 55.0296 | Loss of Br and CO |

| [CH₂N₂]⁺ | 42.0218 | Ring fragmentation |

Note: Calculated masses are for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br/⁸¹Br). sisweb.comsisweb.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a precise electron density map and build an unambiguous model of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related aminoxazole derivatives provides significant insight into the structural features that would be expected. researchgate.netnih.govbeilstein-journals.org A crystal structure of this compound would confirm the planarity of the oxazole ring. Crucially, it would reveal the intermolecular interactions that govern the crystal packing.

Hydrogen bonding is a dominant force in the crystal structures of molecules containing amine groups. mdpi.comrsc.org It is highly probable that the amine group (-NH₂) of this compound would act as a hydrogen bond donor, while the oxazole ring nitrogen and/or oxygen atoms would act as acceptors. soton.ac.uk This would likely lead to the formation of extended networks, such as chains or sheets, in the solid state. These hydrogen bonding patterns are critical in understanding the physical properties of the compound, such as melting point and solubility.

Table 3: Expected Structural Parameters from Single-Crystal X-ray Diffraction of this compound

| Structural Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Geometry | Confirmation of the planar oxazole ring; precise bond lengths and angles for C-Br, C-N, C=N, C-O bonds. | Unambiguous confirmation of the chemical structure and connectivity. |

| Intermolecular Interactions | Hydrogen bonds of the type N-H···N or N-H···O linking adjacent molecules. | Determines the crystal packing arrangement and influences physical properties. |

| Crystal System | Determination of the unit cell parameters (a, b, c, α, β, γ) and space group. | Provides a unique fingerprint of the crystalline form. |

Advanced Chromatographic Methods for Isolation, Purification, and Purity Assessment in Research

Chromatographic techniques are essential for the separation, isolation, and purity analysis of organic compounds in research. For a compound like this compound, advanced methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are routinely employed. oup.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing heterocyclic amines. rjptonline.org In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the purification of this compound, a typical method would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with additives like triethylamine (B128534) or formic acid to improve peak shape and resolution. tandfonline.comtandfonline.com Detection is commonly achieved using a UV detector, as the oxazole ring is UV-active. For higher sensitivity and confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS).

The purity of a synthesized batch of this compound would be assessed by injecting a sample into an analytical HPLC system. A pure compound should ideally result in a single, sharp peak. The presence of other peaks would indicate impurities, and their relative area percentages can be used to quantify the purity level. UHPLC offers faster analysis times and higher resolution compared to traditional HPLC, making it ideal for high-throughput screening and rigorous purity checks. Current time information in Bangalore, IN.

Table 4: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) or UHPLC | Separation based on polarity. |

| Stationary Phase | Octadecyl (C18) or Octyl (C8) bonded silica | Provides a nonpolar surface for interaction. |

| Mobile Phase | Gradient of Water and Acetonitrile (e.g., 5% to 95% Acetonitrile) | Elutes compounds based on their hydrophobicity. |

| Additive | 0.1% Formic Acid or Triethylamine | Improves peak shape by suppressing silanol (B1196071) interactions or protonating amines. |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | Quantifies the compound and detects impurities. |

In situ Spectroscopic Probes for Real-Time Mechanistic Investigation

Understanding how a chemical reaction proceeds is crucial for its optimization and control. In situ spectroscopic probes, such as Fourier-Transform Infrared (FTIR) and NMR spectroscopy, allow researchers to monitor reactions as they happen, providing a real-time window into the formation of intermediates and products without the need for sample extraction. nih.gov

The synthesis of this compound, likely involving a cyclization step, is an ideal candidate for such studies. scispace.com In situ FTIR spectroscopy, often using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, can track the progress of a reaction by monitoring the disappearance of reactant vibrational bands and the appearance of product bands. researchgate.net For example, during the cyclization to form the oxazole ring, one could observe the disappearance of a key reactant functional group (e.g., a nitrile or amide) and the simultaneous appearance of the characteristic C=N and C-O stretching frequencies of the oxazole ring. researchgate.net

In situ NMR spectroscopy provides even more detailed mechanistic information. acs.org By running a reaction directly inside an NMR spectrometer, it is possible to identify and quantify reactants, transient intermediates, byproducts, and the final product over time. nih.govbakhtiniada.ru This kinetic data is invaluable for elucidating reaction mechanisms. For instance, studying a reaction involving this compound with in situ NMR could reveal the formation of a transient complex or intermediate, helping to confirm or refute a proposed mechanistic pathway. lew.ro

Table 5: Application of In situ Probes in this compound Research

| Technique | Information Gained | Example Application |

|---|---|---|